Ethyl 5-benzamido-3-methylthiophene-2-carboxylate
Overview
Description
Ethyl 5-benzamido-3-methylthiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that exhibit a wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 5-benzamido-3-methylthiophene-2-carboxylate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions typically include heating the mixture to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction is scalable and can be adapted for industrial production by using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-benzamido-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 5-benzamido-3-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: They serve as corrosion inhibitors and are used in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-benzamido-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes . In anticancer applications, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzamido-5-methylthiophene-3-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
Uniqueness
Ethyl 5-benzamido-3-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its benzamido group enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development .
Properties
IUPAC Name |
ethyl 5-benzamido-3-methylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHIGREWKWORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401207708 | |
Record name | Ethyl 5-(benzoylamino)-3-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41940-44-7 | |
Record name | Ethyl 5-(benzoylamino)-3-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41940-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(benzoylamino)-3-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401207708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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